2-Ethyl-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2-Ethyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a sulfonyl chloride functional group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorosulfonation of 2-ethylthiazole. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl chloride group.
Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Formation of thiazole derivatives with reduced sulfonyl groups.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-Ethyl-1,3-thiazole-5-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Ethyl-1,3-thiazole-5-sulfonyl chloride is similar to other sulfonyl chloride derivatives such as 2-ethylthiazole-5-sulfonyl chloride and 2-ethoxy-1,3-thiazole-5-sulfonyl chloride. its unique structure and reactivity profile set it apart from these compounds. The presence of the ethyl group on the thiazole ring enhances its stability and reactivity, making it a valuable reagent in various chemical reactions.
Comparison with Similar Compounds
2-ethylthiazole-5-sulfonyl chloride
2-ethoxy-1,3-thiazole-5-sulfonyl chloride
2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride
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Properties
IUPAC Name |
2-ethyl-1,3-thiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJLEKBSKRZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314915-12-2 | |
Record name | 2-ethyl-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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